5-Amino-2,4-dichlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

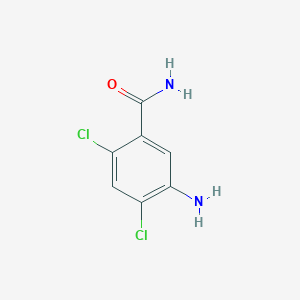

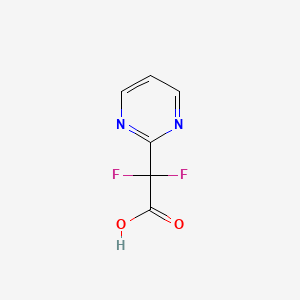

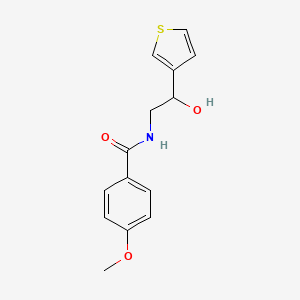

5-Amino-2,4-dichlorobenzamide is a chemical compound with the molecular formula C7H6Cl2N2O. It has a molecular weight of 205.04 . This compound is used for research purposes .

Synthesis Analysis

Benzamides, including this compound, can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, one amide group, and one amino group .

Chemical Reactions Analysis

The synthesis of benzamides, including this compound, involves the reaction of benzoic acids and amines under specific conditions . This reaction is facilitated by a Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

Environmental Biodegradation and Remediation

A significant body of research has been dedicated to understanding the biodegradation of environmental contaminants related to 5-Amino-2,4-dichlorobenzamide, such as 2,6-dichlorobenzamide (BAM), a persistent metabolite of the herbicide dichlobenil. Studies have identified bacterial strains capable of degrading BAM, highlighting the potential for bioremediation strategies in treating contaminated groundwater and soil. For instance, Aminobacter sp. MSH1 has been shown to effectively mineralize BAM, even at micropollutant concentrations, offering a promising approach for the bioremediation of groundwater intended for drinking water production (T’Syen et al., 2015). Further research has elucidated the unique catabolic pathway utilized by this bacterium, involving a series of enzymatic reactions that transform BAM into harmless compounds, underscoring the complexity and efficiency of microbial degradation processes (Raes et al., 2019).

Environmental Contamination Assessment

Research has also focused on the detection, analysis, and impact of BAM and its parent compounds in the environment. Studies have developed sensitive detection methods, such as enzyme-linked immunoassays, to monitor BAM levels in water resources, aiding in the assessment of contamination and the effectiveness of remediation efforts (Bruun et al., 2000). This line of research is critical for ensuring the safety of drinking water supplies and for guiding regulatory and cleanup actions.

Chemical Synthesis and Characterization

Beyond environmental concerns, there has been interest in the synthesis and characterization of dichlorobenzamide derivatives for various applications, including potential pharmaceutical uses. Research in this area explores the chemical properties, synthesis routes, and structural analysis of compounds related to this compound, contributing to a broader understanding of their chemical behavior and potential applications beyond environmental remediation (Zhang et al., 2020).

Mechanism of Action

Target of Action

Similar compounds such as benzamide derivatives have been known to exhibit a wide range of biological activities

Mode of Action

It’s synthesized through reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride

Biochemical Pathways

Benzamide derivatives, which are structurally similar to 5-amino-2,4-dichlorobenzamide, are known to interact with various biochemical pathways .

Result of Action

Benzamide derivatives, which are structurally similar to this compound, are known to exhibit a wide range of biological activities .

Biochemical Analysis

Biochemical Properties

5-Amino-2,4-dichlorobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme nicotinamide N-methyltransferase (NNMT), where this compound acts as an inhibitor. This inhibition can lead to alterations in metabolic pathways, particularly those involving nicotinamide metabolism . Additionally, this compound has been observed to interact with certain proteins involved in cell signaling pathways, potentially affecting cellular communication and response mechanisms .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In particular, this compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy balance and metabolic flux . Furthermore, its impact on cell signaling pathways can affect cell proliferation, differentiation, and apoptosis, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of NNMT, which leads to a decrease in the methylation of nicotinamide and subsequent alterations in metabolic pathways . Additionally, this compound can bind to specific proteins and enzymes, modulating their activity and function. This binding can result in either inhibition or activation of these biomolecules, depending on the context of the interaction . Changes in gene expression induced by this compound further contribute to its molecular effects, influencing various cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to maintain its stability under controlled conditions, with minimal degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been shown to exert beneficial effects on metabolic processes, such as enhancing energy expenditure and reducing fat accumulation . At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular function and potential toxicity to vital organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nicotinamide metabolism. By inhibiting NNMT, this compound affects the methylation of nicotinamide, leading to changes in the levels of various metabolites . This inhibition can also influence other metabolic pathways, such as those involved in energy production and lipid metabolism . The interactions of this compound with enzymes and cofactors in these pathways further underscore its role in modulating metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The interactions with transporters and binding proteins are essential for the effective delivery and function of this compound within the cell .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name |

5-amino-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRTXLXKTLCGKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2631199.png)

![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2631200.png)

![2-(3-(phenylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2631201.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2631203.png)

![2-(3,4,5-Trimethoxyphenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2631213.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2631217.png)